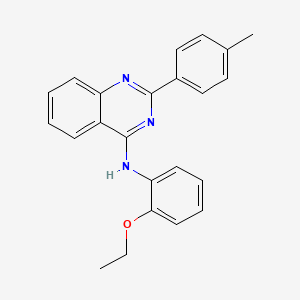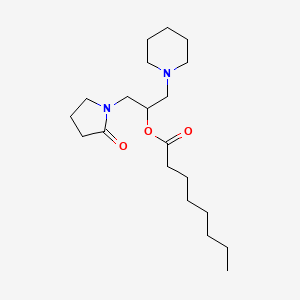![molecular formula C22H16N2O2 B15036739 3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B15036739.png)
3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This specific compound features a quinazolinone core with hydroxyphenyl and phenylethenyl substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one typically involves the oxidative cyclization of isatins and amidine hydrochlorides. A common method employs tert-butyl hydroperoxide and potassium phosphate as reagents under room temperature conditions . This method allows for the efficient formation of the quinazolinone core with various functional groups.
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often involves large-scale oxidative cyclization reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be due to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxyphenyl)propanoic acid: A simpler compound with similar hydroxyphenyl functionality.
3-hydroxy-3-(3-hydroxyphenyl)propanoic acid-O-sulphate: A sulfate derivative with additional functional groups.
3-phenyl-3-hydroxypropanoic acid: Another related compound with a phenyl and hydroxy group.
Uniqueness
3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one is unique due to its quinazolinone core combined with hydroxyphenyl and phenylethenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H16N2O2/c25-18-10-6-9-17(15-18)24-21(14-13-16-7-2-1-3-8-16)23-20-12-5-4-11-19(20)22(24)26/h1-15,25H/b14-13+ |
InChI Key |
KHVQNQXHJFHAKJ-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-bromo-2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15036658.png)
![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036666.png)
![(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide](/img/structure/B15036674.png)

![2-(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15036691.png)
![5-carbamoyl-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B15036699.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15036702.png)

![4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine](/img/structure/B15036723.png)
![(5Z)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B15036728.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B15036746.png)
![Methyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B15036753.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15036756.png)
